3-((4-Methoxyphenylsulfonyl)methyl)piperidine
Overview
Description
3-((4-Methoxyphenylsulfonyl)methyl)piperidine is a chemical compound with the molecular formula C13H19NO3S It is characterized by the presence of a piperidine ring substituted with a 4-methoxyphenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxyphenylsulfonyl)methyl)piperidine typically involves the reaction of piperidine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxyphenylsulfonyl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Methoxyphenylsulfonyl)methyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Methoxyphenylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with biological membranes, affecting their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate several biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylsulfonylmethylamine
- 4-Methoxyphenylsulfonylmethylbenzene
- 4-Methoxyphenylsulfonylmethylpyridine
Uniqueness
3-((4-Methoxyphenylsulfonyl)methyl)piperidine is unique due to the presence of both a piperidine ring and a 4-methoxyphenylsulfonyl group This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylmethyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-17-12-4-6-13(7-5-12)18(15,16)10-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPCDATUUUWGKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2CCCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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